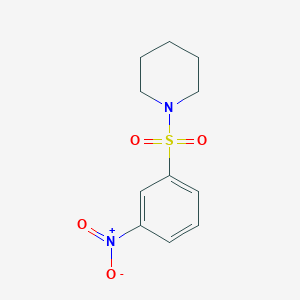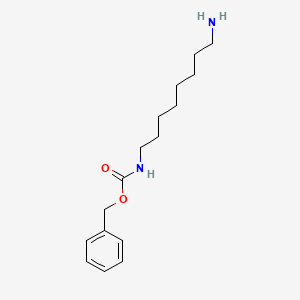
Carbamic acid, (8-aminooctyl)-, phenylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Carbamic acid, (8-aminooctyl)-, phenylmethyl ester” is a product intended for research use only1. It has a molecular formula of C16H26N2O2 and a molecular weight of 278.39 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “Carbamic acid, (8-aminooctyl)-, phenylmethyl ester” from the web search results.Molecular Structure Analysis
The molecular structure of “Carbamic acid, (8-aminooctyl)-, phenylmethyl ester” is represented by the molecular formula C16H26N2O21. This compound is also known as PAC and is a polar organic compound1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “Carbamic acid, (8-aminooctyl)-, phenylmethyl ester” from the web search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “Carbamic acid, (8-aminooctyl)-, phenylmethyl ester” are represented by its molecular formula C16H26N2O2 and its molecular weight of 278.39 g/mol1. More detailed properties like melting point, boiling point, and density could not be found from the web search results.Aplicaciones Científicas De Investigación
Enantioselective Synthesis
Carbamic acid derivatives, including (8-aminooctyl)-, phenylmethyl ester, have been utilized in the enantioselective preparation of dihydropyrimidones, contributing to advancements in the synthesis of chiral compounds through the Mannich reaction (Goss, Dai, Lou, & Schaus, 2009).
Palladium-Catalyzed Amination
These carbamic acid derivatives serve as ammonia equivalents in palladium-catalyzed amination of aryl halides, facilitating the preparation of anilines with sensitive functional groups (Mullick, Anjanappa, Selvakumar, Ruckmani, & Sivakumar, 2010).
Prodrug Development
In the context of pharmaceuticals, certain carbamic acid esters have been synthesized and evaluated as prodrug forms, aimed at protecting parent phenols against first-pass metabolism following oral administration (Hansen, Faarup, & Bundgaard, 1991).
Chemical Synthesis Without Phosgene
These compounds are also significant in developing processes for synthesizing chemicals like tolylenediisocyanate without using phosgene, showcasing their role in safer and more environmentally friendly industrial chemical processes (Aso & Baba, 2003).
Pharmacological Actions
Carbamic acid esters, including the phenylmethyl variant, have been studied for their physostigmine-like action in pharmacology, contributing to our understanding of their effects on toxicities, miotic action, and intestinal peristalsis (Aeschlimann & Reinert, 1931).
Safety And Hazards
The safety and hazards of “Carbamic acid, (8-aminooctyl)-, phenylmethyl ester” are not specified in the web search results. However, it’s important to note that this product is not intended for human or veterinary use1.
Direcciones Futuras
Unfortunately, I couldn’t find specific information on the future directions of “Carbamic acid, (8-aminooctyl)-, phenylmethyl ester” from the web search results.
Please note that the information provided is based on the available web search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.
Propiedades
IUPAC Name |
benzyl N-(8-aminooctyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c17-12-8-3-1-2-4-9-13-18-16(19)20-14-15-10-6-5-7-11-15/h5-7,10-11H,1-4,8-9,12-14,17H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPJSKSDZXQOJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340181 |
Source


|
| Record name | Carbamic acid, (8-aminooctyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-(8-aminooctyl)carbamate | |
CAS RN |
66095-19-0 |
Source


|
| Record name | Carbamic acid, (8-aminooctyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

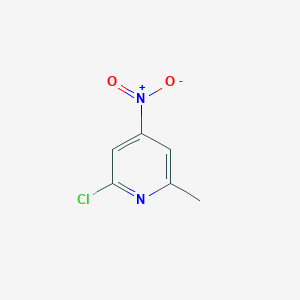
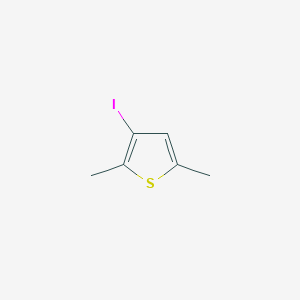
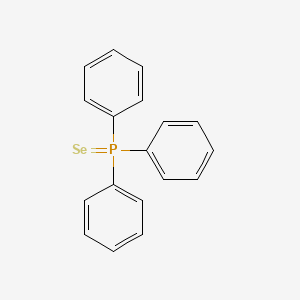
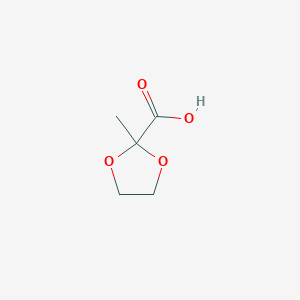
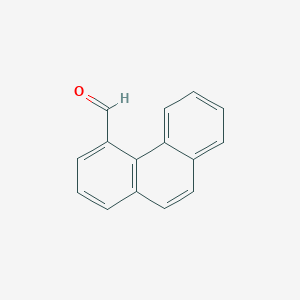
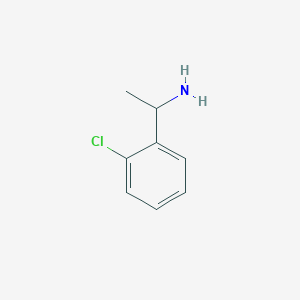
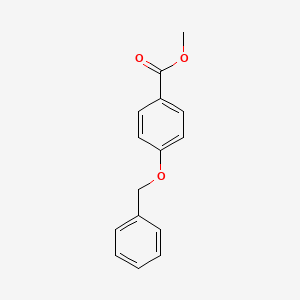
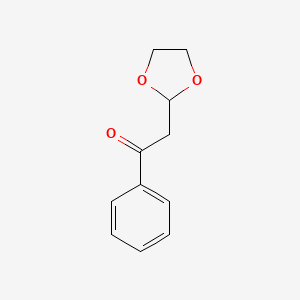

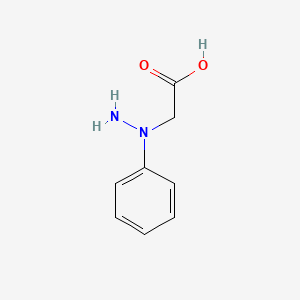
![7-Azabicyclo[4.2.0]oct-3-en-8-one](/img/structure/B1296585.png)


